(5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of appropriate benzaldehyde derivatives with thiazolidinone precursors under basic conditions. The reaction often requires the use of catalysts such as piperidine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thiazolidinone moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C30H31NO4S2 |
---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H31NO4S2/c1-30(2,3)23-11-13-24(14-12-23)34-16-17-35-25-15-10-22(18-26(25)33-4)19-27-28(32)31(29(36)37-27)20-21-8-6-5-7-9-21/h5-15,18-19H,16-17,20H2,1-4H3/b27-19- |
InChI Key |
QWEUENFJTLFPRC-DIBXZPPDSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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